Cefetamet pivoxil hydrochloride

Vue d'ensemble

Description

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to form the active agent, cefetamet . Cefetamet exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . It is particularly effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis . it has poor activity against penicillin-resistant S. pneumoniae and is inactive against staphylococci and Pseudomonas spp .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cefetamet pivoxil hydrochloride involves multiple steps. One method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-ADCA (7-aminocephalosporanic acid) and adjusting the pH with hydrochloric acid to obtain cefetamet . The cefetamet is then reacted with iodometyl pivalate, and hydrochloric acid is added to generate the salt, resulting in this compound .

Industrial Production Methods

In industrial settings, this compound is often prepared in granule form to improve patient compliance, especially for children and elderly patients who may have difficulty swallowing tablets . The granules are prepared by coating fine this compound particles with a film-forming material, a plasticizer, and an antiblocking agent . This method helps to mask the bitter taste of the drug and enhances its acceptability .

Analyse Des Réactions Chimiques

Types of Reactions

Cefetamet pivoxil undergoes various chemical reactions, including hydrolysis, redox reactions, and diazotization.

Hydrolysis: The prodrug cefetamet pivoxil is hydrolyzed in the body to release the active compound, cefetamet.

Redox Reactions: Cefetamet pivoxil can undergo redox reactions with reagents like Folin-Ciocalteau, resulting in color changes that can be measured spectrophotometrically.

Diazotization: The drug can be diazotized with nitrous acid and then coupled with diphenylamine to form colored chromogens.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis in the gastrointestinal tract.

Redox Reactions: Folin-Ciocalteau reagent.

Diazotization: Nitrous acid and diphenylamine.

Major Products Formed

Hydrolysis: Cefetamet.

Redox Reactions: Colored complexes measurable at specific wavelengths.

Diazotization: Colored chromogens.

Applications De Recherche Scientifique

Introduction to Cefetamet Pivoxil Hydrochloride

This compound is a third-generation cephalosporin antibiotic that serves as a prodrug, hydrolyzing in the body to release the active compound cefetamet. This compound demonstrates broad-spectrum antibacterial activity, particularly against various Gram-positive and Gram-negative bacteria. Its applications span several clinical areas, including respiratory tract infections, urinary tract infections, and gonorrhea treatment.

Respiratory Tract Infections

Cefetamet pivoxil has been shown to be effective against major respiratory pathogens, including:

- Streptococcus pneumoniae

- Haemophilus influenzae

- Moraxella catarrhalis

It has demonstrated comparable efficacy to established antibiotics such as amoxicillin and cefaclor in treating community-acquired pneumonia and otitis media .

Urinary Tract Infections (UTIs)

The drug has also been effective in treating complicated UTIs, showing similar efficacy to other cephalosporins like cefadroxil and cefuroxime axetil. Its broad-spectrum activity against Enterobacteriaceae makes it a viable option for outpatient therapy .

Gonorrhea Treatment

Preliminary studies indicate that a single dose of cefetamet pivoxil can effectively eradicate Neisseria gonorrhoeae in both men and women, positioning it as a potential treatment option for gonorrhea .

Pediatric Applications

Cefetamet pivoxil is particularly noted for its use in pediatric populations, effectively treating conditions such as pharyngotonsillitis and otitis media in children .

Comparative Efficacy

The following table summarizes the comparative efficacy of cefetamet pivoxil against other antibiotics for various infections:

| Infection Type | Cefetamet Pivoxil | Amoxicillin | Cefaclor | Cefixime |

|---|---|---|---|---|

| Community-Acquired Pneumonia | Effective | Effective | Effective | Effective |

| Otitis Media | Effective | Effective | Effective | Effective |

| Pharyngotonsillitis | Effective | Effective | Effective | N/A |

| Complicated UTIs | Effective | Moderate | Moderate | Moderate |

Safety and Tolerability

Cefetamet pivoxil generally exhibits a tolerability profile similar to other oral cephalosporins, with gastrointestinal disturbances being the most common adverse effects. Notably, there have been no reported instances of carnitine deficiency associated with its use .

Innovations in Formulation

Recent studies have explored innovative formulations of this compound, including composite granules designed to enhance stability and antibacterial activity. These formulations aim to reduce high-molecular polymer content, which can lead to hypersensitivity reactions while maintaining effective antibacterial properties against resistant strains .

Mécanisme D'action

Cefetamet pivoxil exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . It binds to one or more of the penicillin-binding proteins (PBPs), thereby preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Cefetamet pivoxil is compared with other third-generation cephalosporins such as cefaclor, ceftibuten, and cefixime .

Cefaclor: Cefetamet pivoxil has superior in vitro activity against respiratory pathogens compared to cefaclor.

Ceftibuten: Cefetamet pivoxil shows better stability against beta-lactamases than ceftibuten.

List of Similar Compounds

- Cefaclor

- Ceftibuten

- Cefixime

- Amoxicillin (with or without clavulanic acid)

Cefetamet pivoxil stands out due to its enhanced stability against beta-lactamases and its broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Propriétés

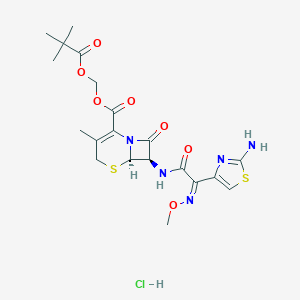

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHMIKXULDKJ-IZXJIOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111696-23-2 | |

| Record name | Cefetamet pivoxil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-8075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.